molecular formula C20H19ClN4O2 B6136560 6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6136560
M. Wt: 382.8 g/mol
InChI Key: IXQODZPYCMODMH-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic β-carboline derivative characterized by a tetrahydro-β-carboline core substituted with a chloro group at position 6 and a carboxamide side chain modified with a phenylaminoethyl moiety. The β-carboline scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects .

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-13-6-7-17-16(10-13)15-8-9-25(12-18(15)24-17)20(27)22-11-19(26)23-14-4-2-1-3-5-14/h1-7,10,24H,8-9,11-12H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQODZPYCMODMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 6-chloro-1,2,3,4-tetrahydro-beta-carboline with 2-oxo-2-(phenylamino)ethyl chloride in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted beta-carboline derivatives.

Scientific Research Applications

6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

β-carboline derivatives vary in substituents at positions 1, 6, and 9, as well as in side-chain modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
6-Chloro-N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (Target) Chloro (C6), phenylaminoethyl carboxamide Hypothesized antimicrobial/kinase inhibition
6-Fluoro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Fluoro (C6), unmodified carboxamide Moderate antibacterial activity
N-[2-Oxo-2-(anthracen-2-yl)ethyl]ciprofloxacin Anthracene-2-yl ethyl side chain (fluoroquinolone) Enhanced Gram-positive bacterial inhibition
6-Chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-beta-carboline derivative Tetrahydrothiophene sulfonamide side chain Unknown (PubChem entry, limited data)

Key Observations :

  • Chloro vs.
  • Side-Chain Bulk: The phenylaminoethyl group in the target compound is less bulky than anthracene-modified fluoroquinolones (e.g., compound 5a-c in ), which show enhanced Gram-positive activity due to improved intercalation with DNA gyrase . However, β-carbolines lack the fluoroquinolone’s DNA topoisomerase II inhibition mechanism, suggesting divergent targets.
  • Sulfonamide vs. Carboxamide : Derivatives with sulfonamide side chains (e.g., ) may exhibit different solubility profiles or sulfonamide-associated toxicity risks compared to carboxamide-based structures .
Functional Group Impact on Bioactivity
  • Phenylaminoethyl Group: This moiety introduces hydrogen-bond donor/acceptor capacity via the urea-like linkage (N-phenylamino-2-oxoethyl), which may enhance interactions with enzymes like kinases or proteases. Similar groups in fluoroquinolones improve DNA gyrase binding .
  • Chloro at C6 : Chlorination at position 6 is associated with increased stability and bioavailability in β-carbolines, as seen in antitumor agents like neocryptolepine derivatives .

Research Findings and Hypotheses

While direct studies on the target compound are scarce, inferences can be drawn from related β-carbolines and fluoroquinolone hybrids:

  • Antimicrobial Potential: Fluoroquinolone-anthracene hybrids () demonstrate that bulky aromatic groups enhance activity against Staphylococcus aureus (MIC: 0.5 µg/mL vs. 2 µg/mL for ciprofloxacin) . The target compound’s phenylamino group may offer similar advantages but requires empirical validation.
  • CNS Activity : β-carbolines with chloro substituents (e.g., 6-chloroharmine) exhibit serotonin receptor affinity (Ki < 50 nM), suggesting the target compound could have neuropharmacological applications .

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